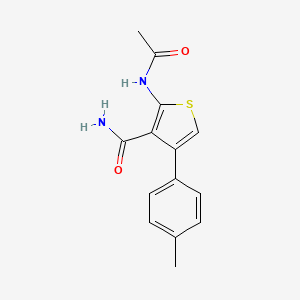
N-(2-methoxyethyl)-N'-2-pyridinylthiourea
Overview
Description
N-(2-methoxyethyl)-N'-2-pyridinylthiourea (MET) is a chemical compound that belongs to the class of thiourea derivatives. It has been widely studied for its potential applications in the field of scientific research.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N'-2-pyridinylthiourea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-(2-methoxyethyl)-N'-2-pyridinylthiourea has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-N'-2-pyridinylthiourea has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial strains. N-(2-methoxyethyl)-N'-2-pyridinylthiourea has also been shown to induce apoptosis in cancer cells. In addition, N-(2-methoxyethyl)-N'-2-pyridinylthiourea has been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-N'-2-pyridinylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has also been shown to have a wide range of potential applications in scientific research. However, there are also some limitations to its use. N-(2-methoxyethyl)-N'-2-pyridinylthiourea is not very water-soluble, which can make it difficult to work with in aqueous environments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on N-(2-methoxyethyl)-N'-2-pyridinylthiourea. One area of interest is the development of new metal complexes using N-(2-methoxyethyl)-N'-2-pyridinylthiourea as a ligand for catalytic and biological applications. Another area of interest is the exploration of the potential antifungal and antibacterial properties of N-(2-methoxyethyl)-N'-2-pyridinylthiourea. Finally, further research is needed to fully understand the mechanism of action of N-(2-methoxyethyl)-N'-2-pyridinylthiourea and its potential applications in the treatment of cancer and other diseases.
Conclusion
N-(2-methoxyethyl)-N'-2-pyridinylthiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have antifungal, antibacterial, and antitumor properties, and has been used as a ligand in the synthesis of metal complexes. While there are some limitations to its use, N-(2-methoxyethyl)-N'-2-pyridinylthiourea has many potential applications in the field of scientific research, and further research is needed to fully understand its mechanism of action and potential uses.
Scientific Research Applications
N-(2-methoxyethyl)-N'-2-pyridinylthiourea has been extensively studied for its potential applications in scientific research. It has been shown to have antifungal, antibacterial, and antitumor properties. N-(2-methoxyethyl)-N'-2-pyridinylthiourea has also been used as a ligand in the synthesis of metal complexes for catalytic and biological applications.
properties
IUPAC Name |
1-(2-methoxyethyl)-3-pyridin-2-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-13-7-6-11-9(14)12-8-4-2-3-5-10-8/h2-5H,6-7H2,1H3,(H2,10,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJWHLOMFDVSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797584 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Methoxyethyl)-3-pyridin-2-ylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4767773.png)
![isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4767783.png)
![N-allyl-4-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4767789.png)
![N-butyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4767797.png)

![5-(3,4-dichlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4767807.png)
![N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4767815.png)
amine dihydrochloride](/img/structure/B4767839.png)
![2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol](/img/structure/B4767843.png)
![4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B4767844.png)
![4-(2-cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4767860.png)
![1-(4-fluorophenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)ethanone](/img/structure/B4767874.png)
